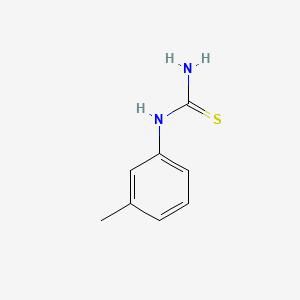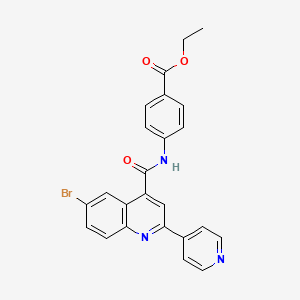
8-Hidroxi-2-(dimetilamino)quinolina
Descripción general
Descripción
2-(Dimethylamino)quinolin-8-ol is a quinolin-8-ol derivative with a dimethylamino group at the 2-position. This compound is highly versatile and finds applications in various fields of research and industry
Aplicaciones Científicas De Investigación
2-(Dimethylamino)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in treating diseases like Alzheimer’s and Huntington’s.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-(Dimethylamino)quinolin-8-ol, also known as PBT2, is the ATP synthase in mycobacteria . This compound is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase .
Mode of Action
PBT2 binds to the subunit c of ATP synthase , an enzyme essential for the generation of energy in M. tuberculosis . This binding inhibits the ATP synthase, thereby disrupting the energy production in the bacteria .
Biochemical Pathways
The inhibition of ATP synthase affects the energy production pathway in the bacteria, leading to its death . In Streptococcus pneumoniae, PBT2 disrupts zinc homeostasis, impairing the activity of the peptidoglycan biosynthetic enzyme GlmU .
Pharmacokinetics
It is known that bedaquiline, a closely related compound, is highly protein-bound, suggesting that pbt2 may have similar properties .
Result of Action
The inhibition of ATP synthase by PBT2 leads to the death of the bacteria . In S. pneumoniae, PBT2-mediated zinc intoxication breaks resistance to multiple antibiotic classes and rescues the efficacy of ampicillin treatment during drug-resistant lung infection .
Action Environment
It is suggested that dietary flavonoids, glutathione, and amino acids could form zinc complexes and facilitate the transport of zinc, potentially influencing the action of PBT2 .
Análisis Bioquímico
Biochemical Properties
2-(Dimethylamino)quinolin-8-ol plays a crucial role in biochemical reactions, particularly as a zinc ionophore. It facilitates the transport of zinc ions across cell membranes, which is essential for various enzymatic activities. The compound interacts with enzymes such as superoxide dismutase (SOD) and proteins like DJ-1 and Nrf2. These interactions are vital for maintaining cellular redox balance and protecting cells from oxidative stress .
Cellular Effects
2-(Dimethylamino)quinolin-8-ol has been shown to influence various cellular processes. It enhances the antioxidative effect of DJ-1 in NG108-15 cells by increasing cellular copper content and promoting the nuclear translocation of Nrf2. This leads to increased SOD activity and protection against oxidative stress-induced mitochondrial dysfunction and apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(Dimethylamino)quinolin-8-ol exerts its effects through several mechanisms. It acts as a zinc ionophore, facilitating the transport of zinc ions into cells. This interaction with zinc ions is crucial for the activation of enzymes like SOD and the stabilization of proteins such as DJ-1. The compound also influences gene expression by promoting the nuclear translocation of Nrf2, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dimethylamino)quinolin-8-ol have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to potential degradation. Long-term studies have shown that the compound maintains its protective effects against oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(Dimethylamino)quinolin-8-ol vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and improves cognitive functions in models of neurodegenerative diseases. At higher doses, it may cause adverse effects, including toxicity and disruption of cellular homeostasis .
Metabolic Pathways
2-(Dimethylamino)quinolin-8-ol is involved in several metabolic pathways, primarily related to metal ion homeostasis. It interacts with enzymes and cofactors involved in the regulation of zinc and copper ions, affecting metabolic flux and metabolite levels. The compound’s role in modulating metal ion concentrations is crucial for its biochemical activity .
Transport and Distribution
Within cells and tissues, 2-(Dimethylamino)quinolin-8-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its biological activity. The compound’s ability to transport zinc ions across cell membranes is particularly significant for its therapeutic potential .
Subcellular Localization
2-(Dimethylamino)quinolin-8-ol is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The compound’s presence in the nucleus is associated with its role in regulating gene expression and protecting against oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)quinolin-8-ol typically involves the reaction of quinolin-8-ol with dimethylamine under specific conditions. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde .
Industrial Production Methods: Industrial production of 2-(Dimethylamino)quinolin-8-ol often involves large-scale synthesis using automated systems. For example, the reaction of 5,7-dichloro-2-(dimethylamino)methyl)quinolin-8-ol with carbon-11 labeled methyl iodide in a custom-designed small-volume glass vial .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dimethylamino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, such as the substitution of the dimethylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as triethylamine in dichloromethane are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
2-Aminoquinoline: Known for its antimalarial properties.
4-Dimethylaminoquinoline: Used in the synthesis of various pharmaceuticals.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Uniqueness: 2-(Dimethylamino)quinolin-8-ol is unique due to its specific dimethylamino substitution at the 2-position, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
IUPAC Name |
2-(dimethylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)10-7-6-8-4-3-5-9(14)11(8)12-10/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPJCCZQFZBUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305608 | |
| Record name | 2-(Dimethylamino)-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-18-7 | |
| Record name | 2-(Dimethylamino)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)











